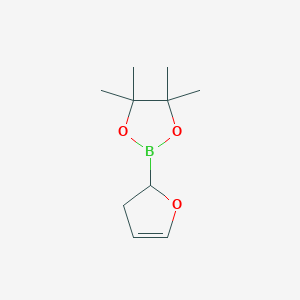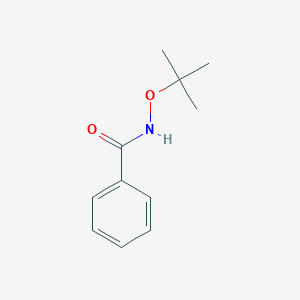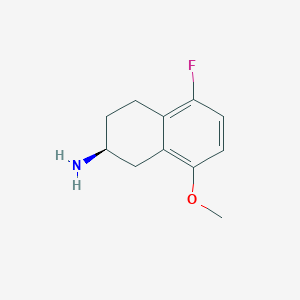
4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is a halo-substituted indole derivative This compound is of interest due to its unique structural features, which include a fluorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole typically involves the reaction of 4-fluoroindole with a pyrazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(1H-pyrazol-3-yl)phenol: Another halo-substituted pyrazole derivative with similar structural features.
2-Fluoro-4-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)pyridine: A compound with a similar pyrazole ring but different substitution pattern.
Uniqueness
4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is unique due to its specific combination of a fluorine atom and a pyrazole ring attached to an indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
827317-22-6 |
|---|---|
Molecular Formula |
C11H8FN3 |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
4-fluoro-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8FN3/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15) |
InChI Key |
UBFFCAKMWJODDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11901300.png)

![(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid](/img/structure/B11901315.png)
![Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)

![4-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B11901357.png)

![[4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)

